Arhalofenate

Catalog No.
S519321
CAS No.
24136-23-0
M.F
C19H17ClF3NO4
M. Wt
415.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Arhalofenate

CAS Number

24136-23-0

Product Name

Arhalofenate

IUPAC Name

2-acetamidoethyl (2R)-2-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]acetate

Molecular Formula

C19H17ClF3NO4

Molecular Weight

415.8 g/mol

InChI

InChI=1S/C19H17ClF3NO4/c1-12(25)24-9-10-27-18(26)17(13-5-7-15(20)8-6-13)28-16-4-2-3-14(11-16)19(21,22)23/h2-8,11,17H,9-10H2,1H3,(H,24,25)/t17-/m1/s1

InChI Key

BJBCSGQLZQGGIQ-QGZVFWFLSA-N

SMILES

CC(=O)NCCOC(=O)C(C1=CC=C(C=C1)Cl)OC2=CC=CC(=C2)C(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

JNJ-39659100; JNJ39659100; JNJ 39659100; MBX102; MBX-102; MBX 102; Arhalofenate

Canonical SMILES

CC(=O)NCCOC(=O)C(C1=CC=C(C=C1)Cl)OC2=CC=CC(=C2)C(F)(F)F

Isomeric SMILES

CC(=O)NCCOC(=O)[C@@H](C1=CC=C(C=C1)Cl)OC2=CC=CC(=C2)C(F)(F)F

Description

The exact mass of the compound Arhalofenate is 415.0798 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Acetamides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Treatment of Hyperuricemia

Specific Scientific Field: Pharmacology and Metabolic Diseases

Summary of the Application: Arhalofenate is used in the treatment of hyperuricemia, a condition characterized by high levels of uric acid in the blood. This condition is associated with various diseases, including diabetes mellitus, cardiovascular disease, and kidney disease .

Methods of Application or Experimental Procedures: Arhalofenate acts as a URAT1 inhibitor, increasing uric acid excretion and inhibiting the production of IL-1β . This dual action helps to reduce the occurrence of gout flares, a common complication of hyperuricemia .

Results or Outcomes: Arhalofenate has been shown to be effective in reducing the levels of serum uric acid, thereby helping to manage hyperuricemia and its associated complications .

Prevention of Gout Flares

Specific Scientific Field: Rheumatology and Clinical Research

Summary of the Application: Arhalofenate is used to prevent gout flares in patients with high levels of serum uric acid .

Methods of Application or Experimental Procedures: In a randomized, double-blind, placebo- and active-controlled phase 2b study, arhalofenate was administered orally once daily for 12 weeks to male or female gout subjects with a serum uric acid level of ≥ 7.5 mg/dL and ≤ 12 mg/dL .

Results or Outcomes: The primary outcome of the study was met with a 46% improvement in flare rates when comparing the arhalofenate 800 mg group to the allopurinol 300 mg group . There were no serious adverse events related to arhalofenate .

Inhibition of Inflammatory Responses

Specific Scientific Field: Immunology and Inflammation

Summary of the Application: Arhalofenate acid, the active form of Arhalofenate, has been found to inhibit monosodium urate crystal-induced inflammatory responses .

Methods of Application or Experimental Procedures: The anti-inflammatory effects and mechanisms of arhalofenate and its active acid form were investigated in response to monosodium urate (MSU) crystals. The study assessed in-vivo responses to MSU crystals in murine subcutaneous air pouches and in-vitro responses in murine bone marrow-derived macrophages .

Results or Outcomes: Oral administration of arhalofenate blunted total leukocyte ingress, neutrophil influx, and air pouch fluid interleukin (IL)-1β, IL-6, and CXCL1 in response to MSU crystal injection . Arhalofenate acid attenuated MSU crystal-induced IL-1β production in bone marrow-derived macrophages via inhibition of NLRP3 inflammasome activation .

Prevention of Gout Flare

Summary of the Application: Arhalofenate has been found to safely prevent gout flare .

Methods of Application or Experimental Procedures: In a double-blind 12-week multicentre study, arhalofenate was administered orally once daily to patients with ≥3 gout flares during the previous year, who were not taking colchicine or urate-lowering therapy, and had baseline serum uric acid levels 7.5–12.0 mg/dl .

Results or Outcomes: Flare incidence was significantly lower in the high-dose arhalofenate group than in the allopurinol-only group or the placebo group . Arhalofenate 600 mg resulted in a nonsignificant 16% reduction in flare incidence versus allopurinol .

Activation of AMP-activated Protein Kinase (AMPK) Signaling

Summary of the Application: Arhalofenate acid, the active form of Arhalofenate, has been found to activate AMP-activated protein kinase (AMPK) signaling .

Methods of Application or Experimental Procedures: The study assessed in-vivo responses to monosodium urate (MSU) crystals in murine subcutaneous air pouches and in-vitro responses in murine bone marrow-derived macrophages .

Results or Outcomes: Arhalofenate acid dose-dependently increased activation (as assessed by phosphorylation) of AMP-activated protein kinase (AMPK). Studying AMPKα1 knockout mice, it was elucidated that AMPK mediated the anti-inflammatory effects of arhalofenate acid .

Management of Comorbid Cardiovascular (CV)–Metabolic–Renal Conditions

Summary of the Application: Patients with gout have a high level of comorbid cardiovascular (CV)–metabolic–renal conditions (e.g., hypertension in 74%, obesity in 53%) and their sequelae (e.g., myocardial infarction and premature death) . Arhalofenate is being studied for its potential in managing these conditions .

Methods of Application or Experimental Procedures: This is an area of ongoing research.

Arhalofenate is a novel uricosuric agent primarily developed for the treatment of hyperuricemia associated with gout. It operates by inhibiting the reabsorption of uric acid in the kidneys, thus promoting its excretion. Unlike traditional urate-lowering therapies that often increase the risk of gout flares during initial treatment, arhalofenate has demonstrated a dual mechanism of action: it not only lowers serum urate levels but also prevents gout flares by modulating inflammatory responses .

Arhalofenate is a prodrug that is metabolized in vivo to its active form, arhalofenate acid, which effectively inhibits multiple uric acid transporters, including URAT1, OAT4, and OAT10. This compound is noted for its potency compared to existing treatments like probenecid and allopurinol .

Arhalofenate acts through two main mechanisms:

  • Uricosuric effect

    It increases the excretion of uric acid through the kidneys. This is achieved by inhibiting urate transporters, particularly URAT1, which are responsible for reabsorbing uric acid back into the bloodstream [, ].

  • Anti-inflammatory effect

    Arhalofenate reduces the production of interleukin-1β (IL-1β), a key inflammatory molecule involved in gout flares []. This helps prevent the painful inflammation associated with gout attacks.

The primary chemical reaction involving arhalofenate is its conversion from the prodrug form to arhalofenate acid through hydrolysis. This reaction is catalyzed by esterases present in the human body, leading to the release of the active compound that exerts its pharmacological effects. The inhibition of uric acid transporters occurs through competitive binding, leading to decreased reabsorption of uric acid in renal proximal tubules .

Key Reactions:

  • Hydrolysis: Arhalofenate → Arhalofenate Acid
  • Inhibition: Arhalofenate Acid + URAT1/OAT4/OAT10 → Decreased Uric Acid Reabsorption

Arhalofenate exhibits significant biological activity as an anti-inflammatory and uricosuric agent. It has been shown to effectively inhibit the transport of uric acid by targeting specific renal transporters. In clinical studies, arhalofenate acid demonstrated superior potency against these transporters compared to probenecid and was inactive against xanthine oxidase, distinguishing it from other urate-lowering therapies .

Additionally, arhalofenate has been observed to reduce levels of interleukin-1 beta (IL-1β), a key cytokine involved in gout flare-ups. This property contributes to its effectiveness in preventing inflammatory responses triggered by monosodium urate crystals .

The synthesis of arhalofenate typically involves the following steps:

  • Formation of Ester Bond: The initial step involves creating an ester bond between an appropriate carboxylic acid and an alcohol.
  • Purification: The product is purified using standard techniques such as recrystallization or chromatography.
  • Characterization: The final compound is characterized using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.

The specific synthetic route may vary based on the desired yield and purity requirements for clinical applications .

Arhalofenate is primarily used in the management of hyperuricemia in patients with gout. Its unique dual action allows it not only to lower serum uric acid levels but also to prevent gout flares, making it a promising candidate for those who struggle with traditional therapies. Clinical trials have demonstrated its efficacy in reducing both serum urate levels and flare incidence when compared to placebo and other standard treatments like allopurinol .

Potential

Interaction studies have focused on examining how arhalofenate interacts with various uric acid transporters and inflammatory pathways. The drug has been shown to inhibit URAT1, OAT4, and OAT10 effectively, with varying degrees of potency. Additionally, studies indicate that arhalofenate may interact beneficially with other medications used for managing gout, such as allopurinol or colchicine .

Key Findings:

  • Inhibition of URAT1 by arhalofenate acid shows IC50 values significantly lower than those for probenecid.
  • Arhalofenate does not exhibit interactions that lead to increased risk of renal complications often associated with other uricosuric agents.

Several compounds share similarities with arhalofenate regarding their mechanisms or therapeutic uses. Below are some notable examples:

CompoundMechanismUnique Features
ProbenecidUricosuric agentOlder therapy; less potent than arhalofenate
AllopurinolXanthine oxidase inhibitorTraditional first-line treatment; can increase flare risk initially
BenzbromaroneUricosuric agentPotent but associated with liver toxicity
FebuxostatXanthine oxidase inhibitorNon-purine; effective but can cause cardiovascular issues
LesinuradUricosuric agentWorks by inhibiting URAT1; used in combination therapy

Arhalofenate stands out due to its dual action—lowering serum uric acid while simultaneously preventing flares—providing a significant advantage over traditional therapies that often exacerbate flare-ups during initial treatment phases .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

415.0798202 g/mol

Monoisotopic Mass

415.0798202 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1P01UJR9X1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Partial agonist of peroxisome proliferator-activated receptor (PPAR) gamma; results in improved glucose, lipid, and weight management.

KEGG Target based Classification of Drugs

Nuclear receptors
Thyroid hormone like receptors
Peroxisome proliferator-activated receptor (PPAR)
NR1C3 (PPARG) [HSA:5468] [KO:K08530]

Pictograms

Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Environmental Hazard

Other CAS

24136-23-0

Wikipedia

Arhalofenate

Dates

Modify: 2023-08-15
1: Shahid H, Singh JA. Investigational drugs for hyperuricemia. Expert Opin Investig Drugs. 2015;24(8):1013-30. doi: 10.1517/13543784.2015.1051617. Epub 2015 Jun 14. PubMed PMID: 26073200.
2: Diaz-Torné C, Perez-Herrero N, Perez-Ruiz F. New medications in development for the treatment of hyperuricemia of gout. Curr Opin Rheumatol. 2015 Mar;27(2):164-9. doi: 10.1097/BOR.0000000000000146. Review. PubMed PMID: 25603039.
3: Edwards NL, So A. Emerging therapies for gout. Rheum Dis Clin North Am. 2014 May;40(2):375-87. doi: 10.1016/j.rdc.2014.01.013. Epub 2014 Feb 20. Review. PubMed PMID: 24703353.
4: Balakumar P, Kathuria S. Submaximal PPARγ activation and endothelial dysfunction: new perspectives for the management of cardiovascular disorders. Br J Pharmacol. 2012 Aug;166(7):1981-92. doi: 10.1111/j.1476-5381.2012.01938.x. Review. PubMed PMID: 22404217; PubMed Central PMCID: PMC3402765.
5: Chandalia A, Clarke HJ, Clemens LE, Pandey B, Vicena V, Lee P, Lavan BE, Gregoire FM. MBX-102/JNJ39659100, a novel non-TZD selective partial PPAR-γ agonist lowers triglyceride independently of PPAR-α activation. PPAR Res. 2009;2009:706852. doi: 10.1155/2009/706852. Epub 2009 Apr 23. PubMed PMID: 19404482; PubMed Central PMCID: PMC2673481.
6: Gregoire FM, Zhang F, Clarke HJ, Gustafson TA, Sears DD, Favelyukis S, Lenhard J, Rentzeperis D, Clemens LE, Mu Y, Lavan BE. MBX-102/JNJ39659100, a novel peroxisome proliferator-activated receptor-ligand with weak transactivation activity retains antidiabetic properties in the absence of weight gain and edema. Mol Endocrinol. 2009 Jul;23(7):975-88. doi: 10.1210/me.2008-0473. Epub 2009 Apr 23. PubMed PMID: 19389808.
7: Clarke HJ, Gregoire F, Ma F, Martin R, Zhao S, Lavan BE. Cross-Species Differential Plasma Protein Binding of MBX-102/JNJ39659100: A Novel PPAR-gamma Agonist. PPAR Res. 2008;2008:465715. doi: 10.1155/2008/465715. PubMed PMID: 18815616; PubMed Central PMCID: PMC2535826.

Explore Compound Types